N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with two distinct moieties:
- 3-Cyano-6-ethylquinolin-4-yl group: The quinoline system, substituted with a cyano group at position 3 and an ethyl group at position 6, may confer unique electronic and steric properties, influencing target engagement and lipophilicity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-2-17-3-5-22-21(11-17)25(20(13-27)15-28-22)30-9-7-19(8-10-30)26(31)29-14-18-4-6-23-24(12-18)33-16-32-23/h3-6,11-12,15,19H,2,7-10,14,16H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWVBRZRSSDEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the quinoline moiety, and the piperidine carboxamide group. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Formation of the Piperidine Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or quinoline rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst or reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Piperidine-4-Carboxamide Derivatives with Oxazole Moieties ()
Three compounds from share the piperidine-4-carboxamide core but differ in substituents:
| Compound ID | Substituent on Oxazole Ring | Molecular Formula | Yield (%) | Characterization Methods |
|---|---|---|---|---|
| Compound A | 2-Chloro-6-methylphenyl | C29H44ClN4O2 | 57 | ¹H/¹³C NMR, HRMS |
| Compound B | 2-Chloro-6-(trifluoromethyl)phenyl | C29H39ClF3N4O2 | 58 | ¹H/¹³C NMR, HRMS |
| Compound C | 2-Fluoro-6-methylphenyl | C29H39F3N4O2 | 61 | ¹H/¹³C NMR, HRMS |
Key Differences from Target Compound :
- Heterocyclic System: The target uses a quinoline ring, whereas these analogues employ oxazole. Quinoline’s extended π-system may enhance binding via stacking interactions.
- Substituent Effects: The chloro, trifluoromethyl, and fluoro groups in the oxazole derivatives modulate electronic properties and steric bulk, which could influence solubility and target affinity. The target’s cyano and ethyl groups on quinoline may optimize hydrogen bonding and lipophilicity .
Thiazole-Based Carboxamide with Benzodioxol Group ()
A structurally distinct analogue, N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide , features:
- Thiazole Core: Replaces the piperidine-quinoline system.
- Cyclopropane-Bridged Benzodioxol : Introduces conformational rigidity.
- Synthesis Complexity : Involves multi-step coupling (e.g., HATU-mediated amide formation) and HPLC purification, yielding >95% purity.
Comparison :
- Functional Groups: The absence of a quinoline moiety in this analogue suggests divergent biological targets or mechanisms .
Piperidine-Benzofuran Carboxamide Derivatives ()
Another analogue, N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide, shares the piperidine-carboxamide core but includes:
- Benzofuran Scaffold: Provides a planar aromatic system distinct from quinoline.
- Trifluoromethylphenyl Group : Enhances metabolic stability and electron-withdrawing effects.
Comparison :
- Substituent Diversity: The target’s ethylquinoline vs. this analogue’s trifluoromethylphenyl group highlights tailored hydrophobicity for membrane permeability.
- Synthetic Challenges: Both compounds likely require precise coupling strategies, but the target’s quinoline synthesis may involve additional regioselective steps .
Pharmacological Implications
While biological data are absent in the evidence, structural analysis suggests:
- Quinoline Advantage: The target’s quinoline system may offer superior binding to kinases or nucleic acids compared to oxazole or thiazole derivatives.
- Benzodioxol Utility : This moiety’s prevalence in multiple analogues () underscores its role in enhancing stability or bioavailability.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 420.47 g/mol. The compound features a benzodioxole moiety, a cyano group, and a piperidine core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3 |
| Molar Mass | 420.47 g/mol |
| Density | Predicted value: 1.48 g/cm³ |
| pKa | Predicted value: 13.11 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways related to cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the benzodioxole and piperidine moieties can demonstrate significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Docking studies have indicated that it may effectively bind to targets involved in cancer cell proliferation, such as kinases or other regulatory proteins.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of similar compounds on cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate to high potency against certain cancer types.
- In vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds, demonstrating promising results in reducing tumor size and enhancing survival rates.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Modification | Effect on Activity |
|---|---|
| Alteration of Cyano Group | Enhances binding affinity to target enzymes |
| Variation in Piperidine Substituents | Modulates pharmacokinetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
